molecular formula C22H26N2O6 B10885652 1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine

1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine

Cat. No.: B10885652
M. Wt: 414.5 g/mol
InChI Key: QGNIHROPAJSDKP-UHFFFAOYSA-N
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Description

1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine is a complex organic compound characterized by the presence of two 7-methoxy-1,3-benzodioxol-5-yl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine typically involves the reaction of 7-methoxy-1,3-benzodioxole with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methoxy groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine
  • 1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine
  • 1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethylenediamine

Uniqueness

1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine is unique due to the presence of the piperazine ring, which imparts specific chemical and biological properties. The compound’s structure allows for versatile chemical modifications, making it a valuable scaffold in the design of new molecules with desired properties.

Properties

Molecular Formula

C22H26N2O6

Molecular Weight

414.5 g/mol

IUPAC Name

1,4-bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine

InChI

InChI=1S/C22H26N2O6/c1-25-17-7-15(9-19-21(17)29-13-27-19)11-23-3-5-24(6-4-23)12-16-8-18(26-2)22-20(10-16)28-14-30-22/h7-10H,3-6,11-14H2,1-2H3

InChI Key

QGNIHROPAJSDKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CC4=CC5=C(C(=C4)OC)OCO5

Origin of Product

United States

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